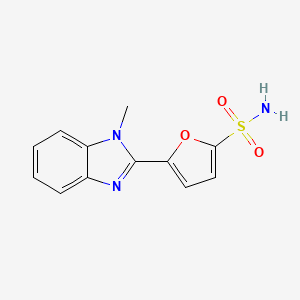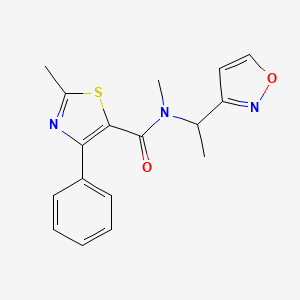![molecular formula C14H20N2O4S B4024189 1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine](/img/structure/B4024189.png)
1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-{1-methyl-2-[(4-nitrophenyl)sulfonyl]ethyl}piperidine involves several key steps, including nitration and reduction processes. Warren and Knaus (1987) described a method through the 1,3-dipolar cycloaddition reaction of 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines with organic azides, leading to the synthesis of sulfon(cyan)amides. Nitration of the phenylethyl analogue followed by reduction with palladium-on-charcoal and hydrazine produced the aminophenyl analogue, which is a step towards synthesizing the target compound (Warren & Knaus, 1987).
Molecular Structure Analysis
The crystal and molecular structure of related piperidine derivatives has been reported by several studies, providing insights into the geometric configuration and conformation of the piperidine ring. For instance, Prasad et al. (2008) characterized the crystal structure of a related compound, demonstrating that the piperidine ring adopts a chair conformation, with the geometry around the nitrogen atom being of particular interest due to its bond angles and the distorted tetrahedral geometry around the sulfur atom (Prasad et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound can include sulfonation, nitration, and reduction steps. These reactions are fundamental in modifying the chemical structure to achieve desired properties or functionalities. The introduction of the nitro group and subsequent reactions, for example, plays a crucial role in the synthesis of pharmacologically active compounds, as indicated by the synthesis pathways described in the research.
Physical Properties Analysis
The physical properties of compounds like this compound, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. Crystallographic studies offer valuable data on the molecular and crystal structure, which directly influences physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are critical for the compound's applications in synthesis and medicinal chemistry. Studies such as those conducted by Ashimori et al. (1991) provide insights into the optically active derivatives of related compounds, highlighting the importance of stereochemistry in determining chemical behavior and activity (Ashimori et al., 1991).
Propriétés
IUPAC Name |
1-[1-(4-nitrophenyl)sulfonylpropan-2-yl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12(15-9-3-2-4-10-15)11-21(19,20)14-7-5-13(6-8-14)16(17)18/h5-8,12H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWGCLZJGLSHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4024108.png)
![5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4024119.png)
![methyl 1-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4024133.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024149.png)
![2-{1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4024156.png)
![methyl (5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4024158.png)
![1-(4-fluorophenyl)-3-[(2-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4024166.png)

![5-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4024181.png)

![N-[(8-hydroxy-5-nitro-7-quinolinyl)(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B4024184.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(phenylthio)propanamide](/img/structure/B4024195.png)
![4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4024212.png)